3-Ethynylbenzonitrile

描述

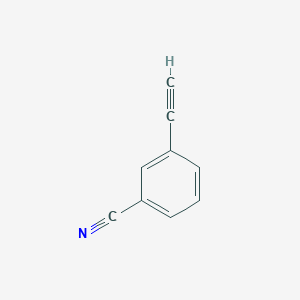

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-ethynylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N/c1-2-8-4-3-5-9(6-8)7-10/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFXNEEFXYBSZJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10477365 | |

| Record name | 3-Ethynylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171290-53-2 | |

| Record name | 3-Ethynylbenzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=171290-53-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethynylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10477365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethynylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Ethynylbenzonitrile

Palladium-Catalyzed Coupling Reactions for Ethynylbenzene Derivatives

Palladium-catalyzed reactions are pivotal in forming the crucial carbon-carbon bond between an aromatic ring and an alkyne group. The Sonogashira reaction is the most direct method, while Suzuki and Heck couplings represent important analogous strategies for synthesizing related structures.

The Sonogashira reaction is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is a cornerstone in the synthesis of ethynylbenzene derivatives and employs a palladium catalyst, often with a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The synthesis of 3-ethynylbenzonitrile via this method typically starts with an aryl halide, such as 3-bromobenzonitrile (B1265711) or 3-iodobenzonitrile (B1295488), which is then coupled with a suitable acetylene (B1199291) source. The reaction can be performed under mild, and sometimes even aqueous, conditions, which has broadened its application in the synthesis of complex molecules. wikipedia.orgnih.gov

Historically, the Sonogashira protocol improved upon earlier methods by incorporating a copper co-catalyst, which allowed reactions to proceed at room temperature and with milder bases, leading to excellent yields. wikipedia.org However, significant research has been dedicated to developing copper-free Sonogashira reactions to avoid issues like the homocoupling of acetylenes and to simplify purification processes. nih.govacs.org

The efficiency of the Sonogashira coupling is highly dependent on the optimization of various reaction parameters, including the choice of catalyst, solvent, base, and temperature, as well as catalyst loading. scielo.org.za Catalyst loading can be significantly low, with studies showing effective coupling with palladium concentrations ranging from 0.05 mol% to 1 mol%. scielo.org.za For instance, in a copper- and ligand-free system using a Pd-CeO₂ catalyst, a loading of 0.05 mol% was found to be optimal for monitoring reaction kinetics, while higher loadings led to very rapid completion. scielo.org.za

The choice of solvent and base is also critical. While various solvents can be used, dimethyl sulfoxide (B87167) (DMSO) has proven effective in many cases. nih.govacs.org A screening of bases showed that a wide variety of inorganic bases can produce excellent yields, though organic bases like 2,2,6,6-tetramethylpiperidine (B32323) (TMP) can lead to faster product formation. nih.govacs.org Microwave-assisted reactions have also been shown to significantly improve efficiency, allowing for shorter reaction times and high yields. mdpi.com The table below summarizes the optimization of reaction conditions for a model Sonogashira coupling. nih.govacs.org

Table 1: Optimization of Base and Solvent in a Model Sonogashira Coupling

| Entry | Base | Solvent | Time (h) | Yield (%) |

| 1 | K₃PO₄ | DMSO | 18 | 91 |

| 2 | K₂CO₃ | DMSO | 18 | 93 |

| 3 | Cs₂CO₃ | DMSO | 18 | 96 |

| 4 | DBU | DMSO | 18 | 91 |

| 5 | TMP | DMSO | 2 | 97 |

| 6 | TMP | 1,4-Dioxane | 18 | 74 |

| 7 | TMP | NMP | 18 | 40 |

| 8 | None | DMSO | 18 | 0 |

This interactive table is based on data from a study on room-temperature, copper-free Sonogashira reactions. nih.govacs.org

In many synthetic applications of the Sonogashira coupling, a protected terminal alkyne, such as (trimethylsilyl)acetylene (TMSA) or (triisopropylsilyl)acetylene (B1226034) (TIPS-acetylene), is used instead of acetylene gas. This approach facilitates handling and prevents side reactions. Consequently, the synthesis yields a silyl-protected ethynylbenzene derivative, which then requires a deprotection (or desilylation) step to generate the final terminal alkyne. redalyc.org

The removal of the silyl (B83357) group is a critical step. For the triisopropylsilyl (TIPS) group, which is more sterically hindered and less reactive than the trimethylsilyl (B98337) (TMS) group, specific conditions are required. redalyc.org While reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF) can be used, they may not be compatible with base-sensitive functional groups on the aryl ring. redalyc.org A milder and more effective method involves using silver fluoride (AgF) in methanol, which cleanly affords the terminal alkyne in high yield. redalyc.org Other methods, such as a mixture of potassium fluoride and a silver salt (AgNO₃), have also been shown to be effective. redalyc.org

While the Sonogashira reaction is the primary method for directly forming aryl-alkyne bonds, Suzuki and Heck-type couplings are important for analogous syntheses of related structures.

The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling method that joins an organoboron compound with an organic halide or triflate. nrochemistry.com In syntheses analogous to that of this compound, it can be used to couple arylboronic acids with ethynyl (B1212043) halides or, conversely, an ethynylboronic acid derivative with an aryl halide. scilit.comresearchgate.net For example, (E)-2-phenylethenylboronic acid pinacol (B44631) ester has been successfully coupled with a variety of aryl bromides to produce stilbene (B7821643) derivatives, demonstrating the reaction's utility in forming C(sp²)-C(sp²) bonds adjacent to an acetylenic system. nih.gov The use of sterically bulky phosphine (B1218219) ligands is often crucial for achieving high yields, especially with challenging substrates. nih.gov

The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene. organic-chemistry.org A variation known as the Heck alkynylation is essentially a copper-free Sonogashira reaction. acs.org This reaction has been optimized for coupling various aryl chlorides and bromides with terminal alkynes using specific palladium-phosphine catalyst systems, achieving excellent yields with low catalyst loadings. acs.org The Heck reaction is also instrumental in tandem processes, where an initial coupling is followed by an intramolecular cyclization to build more complex molecular architectures, such as indanones from 2'-iodochalcones. organic-chemistry.org

Sonogashira Coupling Approaches Utilizing Aryl Halides

Alternative Synthetic Pathways for Ethynylbenzonitrile Isomers

Beyond palladium-catalyzed couplings, other synthetic strategies are employed to create ethynylbenzonitrile isomers and related functional monomers. These methods often involve different catalytic systems or one-pot procedures that combine multiple transformations into a single sequence.

One-pot, or tandem, reactions offer a streamlined approach to synthesizing complex molecules from simple precursors, enhancing efficiency by reducing the need for intermediate purification steps. In the context of functional monomers related to ethynylbenzonitriles, several innovative one-pot strategies have been developed. For instance, substituted naphthalenes can be synthesized in a one-pot process from arenes and alkynes using a palladium acetate (B1210297) catalyst. thieme-connect.com Another domino process, employing cooperative copper and palladium catalysis, allows for the synthesis of diamino-substituted naphthalenes from aryl halides and 1,4-bis(trimethylsilyl)butadiyne in a single step that forms multiple C-C and C-N bonds. thieme-connect.com

Similarly, domino Sonogashira coupling followed by cyclization has been used to create benzofurans and phthalides in a one-pot procedure. organic-chemistry.orgresearchgate.net These reactions demonstrate how an initial cross-coupling to form an ethynyl-substituted intermediate can be followed by an intramolecular reaction to rapidly build heterocyclic systems. organic-chemistry.org

Green Chemistry Principles in this compound Synthesis

The paradigm of green chemistry has significantly influenced the synthetic strategies for this compound, steering research towards minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. This section delves into the advancements made in creating environmentally friendly reaction environments and the development of sustainable catalysts for the synthesis of this important chemical compound.

Development of Environmentally Benign Reaction Conditions

A primary focus in the green synthesis of this compound has been the replacement of conventional volatile organic solvents (VOCs) with more innocuous alternatives. Traditional methods for Sonogashira coupling, a key reaction for introducing the ethynyl group, often employ solvents like toluene (B28343) or tetrahydrofuran, which are associated with environmental and health concerns.

Recent research has demonstrated the feasibility of conducting the Sonogashira coupling of 3-bromobenzonitrile with trimethylsilylacetylene (B32187) in aqueous micellar solutions at room temperature. The use of the surfactant TPGS-750-M in water allows for the reaction to proceed efficiently, yielding the desired silylated precursor to this compound. This approach not only avoids hazardous organic solvents but also simplifies the product isolation process.

Another significant stride towards greener reaction conditions is the implementation of solvent-free or neat reaction conditions, often facilitated by microwave irradiation. Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times and energy consumption. For instance, a solvent-free Sonogashira coupling of aryl halides, including derivatives of benzonitrile (B105546), with terminal alkynes has been successfully achieved using a palladium/copper catalytic system under microwave heating, showcasing a more energy-efficient and waste-reducing pathway.

The following table summarizes key research findings on environmentally benign reaction conditions for the synthesis of this compound and related compounds.

| Reactants | Solvent/Conditions | Catalyst System | Product | Yield | Reference |

| 3-Bromobenzonitrile, Trimethylsilylacetylene | Water, TPGS-750-M, Room Temperature | Pd(OAc)₂/S-Phos | 3-(Trimethylsilylethynyl)benzonitrile | 92% | |

| 3-Iodobenzonitrile, Phenylacetylene (B144264) | Polyethylene glycol (PEG) | PdCl₂(PPh₃)₂/CuI | 3-(Phenylethynyl)benzonitrile | 98% | |

| 3-Bromobenzonitrile, Phenylacetylene | Solvent-free, Microwave (100 °C) | Pd(OAc)₂/CuI/PPh₃ | 3-(Phenylethynyl)benzonitrile | 85% |

Exploration of Sustainable Catalytic Systems

The development of sustainable catalysts is a cornerstone of green chemistry, aiming for catalysts that are highly efficient, reusable, and free of toxic metals. In the context of this compound synthesis, this has led to significant innovations in catalyst design.

Furthermore, there is a strong drive to develop copper-free Sonogashira coupling reactions. While copper is a traditional co-catalyst, its toxicity and potential to promote the formation of undesirable alkyne homocoupling byproducts have prompted the search for alternatives. Research has led to the development of highly active palladium catalyst systems that can efficiently promote the coupling without the need for a copper co-catalyst. These systems often employ specific phosphine ligands that facilitate the catalytic cycle. A study demonstrated a copper-free Sonogashira reaction of aryl bromides using a palladium complex with the bulky, electron-rich phosphine ligand, cataCXium® A, which could be applicable to the synthesis of this compound.

The table below provides an overview of some sustainable catalytic systems that have been developed for Sonogashira coupling reactions relevant to the synthesis of this compound.

| Catalyst System | Support/Ligand | Key Advantages | Substrate Example | Reference |

| Pd-N-heterocyclic carbene complex | Polymer-supported | Reusable, low palladium leaching | 4-Chlorobenzonitrile | |

| Pd(OAc)₂ | cataCXium® A (phosphine ligand) | Copper-free, high activity | Aryl bromides | |

| Palladium nanoparticles | Magnetic nanoparticles | Easy separation, recyclable | Aryl iodides and bromides |

Organic Reactions and Transformations of 3 Ethynylbenzonitrile

Alkyne Functional Group Reactivity

The ethynyl (B1212043) group of 3-ethynylbenzonitrile serves as a versatile handle for the construction of more complex molecular architectures. Its participation in click chemistry and hydroboration reactions highlights its utility in modern synthetic chemistry.

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides a highly efficient and reliable method for the synthesis of 1,2,3-triazoles. organic-chemistry.orgnih.gov This reaction is characterized by its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. organic-chemistry.orgbeilstein-journals.org this compound is a competent substrate in these reactions, readily undergoing cycloaddition with various organic azides. researchgate.netpreprints.org

A key feature of the CuAAC reaction is its high regioselectivity, exclusively yielding the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgthieme-connect.de This is in contrast to the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which typically produces a mixture of 1,4- and 1,5-regioisomers. beilstein-journals.orgnih.gov The reaction of this compound with an azide (B81097) in the presence of a copper(I) catalyst follows this trend, leading to the specific formation of the corresponding 1,4-disubstituted triazole. organic-chemistry.orgrsc.org For instance, the reaction of this compound with benzyl (B1604629) azide using a copper(II) sulfate (B86663) and phenylboronic acid system affords the 1,4-disubstituted triazole. scielo.org.mx

The regioselectivity is controlled by the mechanism of the copper-catalyzed reaction, which involves the formation of a copper acetylide intermediate. nih.gov This intermediate then reacts with the azide in a stepwise manner, ensuring the formation of the 1,4-isomer. nih.gov The reaction's efficiency and selectivity make it a powerful tool for creating complex molecules with diverse applications in medicinal chemistry, materials science, and bioconjugation. thieme-connect.denih.gov

Table 1: Examples of Regioselective Synthesis of 1,2,3-Triazoles from this compound

| Azide Reactant | Catalyst System | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Benzyl Azide | CuSO₄ / Phenylboronic Acid | 1-Benzyl-4-(3-cyanophenyl)-1H-1,2,3-triazole | 90 | scielo.org.mx |

| 2-Picolyl Azide | Cu(OAc)₂·H₂O | 1-(Pyridin-2-ylmethyl)-4-(3-cyanophenyl)-1H-1,2,3-triazole | - | mdpi.com |

Note: Yields are as reported in the cited literature. "-" indicates data not specified.

A variety of copper(I) sources can be used to catalyze the azide-alkyne cycloaddition. organic-chemistry.org These include simple copper(I) salts like CuI, as well as Cu(I) generated in situ from the reduction of copper(II) salts with agents like sodium ascorbate. beilstein-journals.org The use of well-defined, pre-formed copper(I) complexes, often featuring stabilizing ligands, has been shown to lead to more efficient catalytic processes. rsc.org

Ligands play a crucial role in stabilizing the active Cu(I) oxidation state, preventing catalyst deactivation, and in some cases, accelerating the reaction rate. thieme-connect.denih.gov Tris(triazolyl)amine ligands are one such class of ligands that have proven effective in this capacity. nih.gov Research has also explored the use of heterogeneous catalysts, such as copper(I) immobilized on solid supports like silica (B1680970) gel or magnetic nanoparticles. preprints.orgorganic-chemistry.orgmdpi.com These supported catalysts offer advantages in terms of catalyst recovery and reuse. For example, a silica-supported copper(I) catalyst has been shown to be effective in the one-pot synthesis of 1,4-disubstituted triazoles and can be recycled multiple times without a significant loss of activity. organic-chemistry.org Similarly, copper catalysts anchored on cysteine-functionalized polydopamine-coated magnetite nanoparticles have demonstrated high efficiency and reusability in click reactions. preprints.orgmdpi.com

The development of novel catalyst systems continues to be an active area of research, with a focus on improving catalyst efficiency, expanding substrate scope, and developing more environmentally friendly and sustainable protocols. thieme-connect.deunimib.it

Hydroboration is a powerful synthetic method for the addition of a boron-hydrogen bond across a carbon-carbon multiple bond. masterorganicchemistry.comvisualizeorgchem.com In the case of terminal alkynes like this compound, hydroboration provides a route to vinylboronates, which are versatile intermediates in organic synthesis. nih.gov

The reaction typically involves the use of a borane (B79455) reagent, such as pinacolborane (HBpin), and is often catalyzed by a transition metal complex. rsc.orgresearchgate.net The regioselectivity of the hydroboration of terminal alkynes is a key aspect, with the potential to form either the E- or Z-isomer of the resulting vinylboronate. nih.gov

A significant challenge in organic synthesis is the selective transformation of one functional group in the presence of another. nih.gov In the context of hydroboration, the chemoselective reaction of an alkyne in the presence of an alkene is a valuable transformation. rsc.org Some catalytic systems have demonstrated the ability to selectively hydroborate alkynes over alkenes. rsc.org For instance, a cobalt(II) coordination polymer has been reported to exhibit good chemoselectivity for alkyne hydroboration when an equimolar mixture of an alkyne and an alkene is used. rsc.org

While specific studies on the chemoselective hydroboration of this compound in the presence of an alkene are not extensively detailed in the provided search results, the general principles of chemoselectivity in alkyne hydroboration are applicable. The choice of catalyst and reaction conditions plays a crucial role in determining which functional group reacts preferentially. nih.gov

The mechanism of metal-catalyzed hydroboration has been the subject of considerable study. wikipedia.orggu.se For rhodium-catalyzed hydroboration, the generally accepted mechanism involves the oxidative addition of the B-H bond of the borane to the metal center, followed by coordination of the alkyne. wikipedia.org Subsequent migratory insertion of the alkyne into the metal-hydride bond and reductive elimination of the vinylboronate product regenerates the catalyst. wikipedia.org

For other metal catalysts, such as those based on s-block elements, the proposed mechanism involves the formation of a metal hydride species, which then undergoes hydrometallation of the unsaturated bond. nih.gov This is followed by σ-bond metathesis with the borane reagent to release the product and regenerate the active catalyst. nih.gov

In the case of scandium-catalyzed hydroboration, preliminary mechanistic investigations suggest the involvement of a transient scandium hydride as the active catalyst, which adds in a syn-fashion across the carbon-carbon multiple bond. researchgate.net Detailed mechanistic studies, often employing techniques like NMR spectroscopy and computational methods, are crucial for understanding and optimizing these catalytic systems. researchgate.netnih.gov

Radical Mechanisms in Organic Transformations (e.g., β-ketosulfone formation)

The ethynyl group of this compound can also participate in transformations proceeding through radical intermediates. Visible-light photocatalysis has emerged as a powerful tool for initiating such reactions under mild conditions. For terminal alkynes, photocatalytic methods have been developed for reactions like Markovnikov-type sulfonylation. rsc.orgresearchgate.net These reactions typically involve the generation of a sulfonyl radical from a precursor (like a sulfonyl chloride or sulfinic acid), which then adds across the alkyne's triple bond. rsc.orgresearchgate.net

While the direct synthesis of β-ketosulfones from this compound via a radical mechanism is not explicitly documented in the available literature, related transformations provide a basis for this potential reactivity. For example, photocatalytic protocols can achieve the α-sulfonylation of terminal alkynes. researchgate.net A plausible pathway to a β-ketosulfone could involve the radical addition of a sulfonyl species followed by subsequent oxidation or rearrangement, though specific conditions for such a transformation with this substrate require further investigation.

Nitrile Functional Group Reactivity

The nitrile group (—C≡N) is a valuable functional group characterized by its linear geometry and electrophilic carbon atom, which makes it susceptible to attack by nucleophiles. nih.gov

The nitrile functionality can undergo [3+2] cycloaddition reactions with azide compounds to form five-membered heterocyclic rings. A prominent example is the reaction with sodium azide (NaN₃) to synthesize 5-substituted-1H-tetrazoles. nih.govyoutube.com Tetrazoles are considered bioisosteres of carboxylic acids and are important scaffolds in medicinal chemistry. youtube.commdpi.com

This transformation is often catalyzed by Lewis or Brønsted acids, or metal complexes, which activate the nitrile group towards nucleophilic attack by the azide ion. nih.govyoutube.com Research has shown that the nitrile group in ethynylbenzonitrile isomers can be effectively converted to a tetrazole ring. For example, 4-ethynylbenzonitrile (B1307882) derivatives have been reacted with sodium azide in solvents like DMF, often with an additive like triethylamine (B128534) hydrochloride, to produce the corresponding phenyltetrazole derivatives in high yields. rsc.orgmdpi.com

| Substrate | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-((3,4-bis(dodecyloxy)phenyl)ethynyl)benzonitrile | NaN₃, Pyridinium p-toluenesulfonate | DMF | - | - | 90 | rsc.org |

| 1,3,5-Tris(4-ethynylbenzonitrile)mesitylene derivative | NaN₃, Et₃N·HCl | DMF | 120 | 24 | - | mdpi.com |

The electrophilic carbon atom of the nitrile group is a target for a wide range of nucleophiles. These reactions typically require activation of the nitrile, for instance by a Lewis acid, to enhance its electrophilicity. thieme-connect.com Common nucleophilic additions include hydrolysis to form carboxylic acids or amides, and the addition of organometallic reagents like Grignard reagents (RMgX) to produce ketones after an aqueous workup. These additions proceed through an intermediate imine anion. savemyexams.comlibretexts.org While these are general reactions for aromatic nitriles, specific examples detailing the conditions and outcomes for this compound require further dedicated study. thieme-connect.com

Dual Reactivity of Ethynyl and Nitrile Groups in Cascade Reactions

The unique molecular architecture of this compound, featuring both a terminal alkyne and a nitrile group, presents the potential for complex chemical transformations. In theory, these two functional groups can exhibit dual reactivity in cascade reactions, where multiple bond-forming events occur in a single synthetic operation without the isolation of intermediates. This approach is highly valued in organic synthesis for its efficiency and atom economy.

However, a comprehensive review of the scientific literature reveals a notable scarcity of reported cascade reactions that specifically exploit the dual reactivity of both the ethynyl and nitrile moieties within the this compound framework. The spatial separation of the functional groups in the meta position imposes significant stereochemical constraints that hinder intramolecular cascade processes, which are more commonly observed in the ortho-substituted analogue, 2-ethynylbenzonitrile (B1338395). In the latter, the proximity of the reactive sites readily facilitates intramolecular cyclization.

While intramolecular cascades involving both groups of this compound are not documented, the potential for intermolecular cascade reactions or multi-component reactions (MCRs) exists. organic-chemistry.orgrug.nlnih.gov In such scenarios, the ethynyl and nitrile groups could sequentially react with one or more additional reagents. For instance, a reaction could be initiated at the ethynyl group, followed by a subsequent transformation involving the nitrile. Despite the theoretical possibility, specific examples of such intermolecular cascade reactions involving this compound remain largely unexplored in the available literature.

Research into the reactivity of this compound has shown that the ethynyl and nitrile groups can react independently. For example, the ethynyl group can participate in Sonogashira coupling reactions, while the nitrile group can undergo hydrolysis or reduction. There is also evidence of the formation of a novel ethynylbenzonitrile synthon in the solid state, where hydrogen bonds exist between the nitrile and alkyne groups of adjacent molecules. ruben-group.de This suggests a potential for supramolecular assembly rather than intramolecular cascade reactivity.

Given the current state of research, the dual reactivity of the ethynyl and nitrile groups in this compound in cascade reactions represents an underexplored area of chemical synthesis. The development of novel catalytic systems or reaction conditions could unlock the synthetic potential of this bifunctional molecule in the construction of complex heterocyclic and carbocyclic systems.

Table 1: Reported Cascade Reactions Involving Dual Reactivity of this compound

| Reactant(s) | Catalyst/Reagent | Product(s) | Reaction Type | Yield (%) | Reference |

| This compound | Not Reported in Literature | Not Reported in Literature | Intramolecular Cascade | - | - |

| This compound + Reagent A + Reagent B | Not Reported in Literature | Not Reported in Literature | Intermolecular Cascade/MCR | - | - |

Advanced Spectroscopic Analysis and Characterization of 3 Ethynylbenzonitrile and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationbenchchem.comescholarship.org

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of the molecular structure of 3-ethynylbenzonitrile and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

¹H and ¹³C NMR for Assignment of Chemical Shifts and Coupling Constantsbenchchem.comescholarship.org

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the characterization of organic molecules.

In the ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), the ethynyl (B1212043) proton (C≡C-H) typically appears as a singlet around δ 3.18 ppm. The aromatic protons resonate in the region of δ 7.43-7.68 ppm, often as a complex multiplet due to spin-spin coupling between adjacent protons on the benzene (B151609) ring. rsc.org For instance, in a related derivative, 4-ethynylbenzonitrile (B1307882), the aromatic protons appear as two doublets at δ 7.62 and δ 7.57 ppm, indicative of a para-substitution pattern. rsc.org

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2-ethynylbenzonitrile (B1338395), the sp-hybridized ethynyl carbons are observed at approximately δ 79.5 and δ 83.8 ppm, while the nitrile carbon (C≡N) appears around δ 115.8 ppm. The aromatic carbons resonate in the δ 125.9–133.0 ppm range. Similar values are expected for the 3-ethynyl isomer, with slight variations due to the different substitution pattern.

¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |

|---|---|---|---|

| ≡C-H | 3.18 | s | CDCl₃ |

| Aromatic-H | 7.43-7.68 | m | CDCl₃ |

Data sourced from literature reports. rsc.org

¹³C NMR Data for 2-Ethynylbenzonitrile (as a reference)

| Carbon | Chemical Shift (δ, ppm) | Solvent |

|---|---|---|

| C≡CH | 79.5 | CDCl₃ |

| C-C≡CH | 83.8 | CDCl₃ |

| C≡N | 115.8 | CDCl₃ |

| Aromatic-C | 125.9-133.0 | CDCl₃ |

Data for the 2-isomer is provided for comparative purposes.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

For more complex derivatives of this compound, advanced NMR techniques are indispensable for elucidating stereochemistry and conformational preferences. Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), allow for the assignment of protons and carbons and establish through-bond and through-space connectivities. nih.gov

For example, in the analysis of triazole derivatives formed from ethynylbenzonitriles, HMBC experiments are crucial to confirm the 1,4-substitution pattern of the triazole ring by observing long-range correlations between protons and carbons. nih.gov Furthermore, Nuclear Overhauser Effect (NOE) spectroscopy can be employed to determine the spatial proximity of different parts of a molecule, which is vital for conformational analysis in solution. nih.gov These advanced techniques are particularly important when this compound is incorporated into larger, more flexible molecules or supramolecular assemblies.

Infrared (IR) Spectroscopy for Functional Group Identificationbenchchem.comescholarship.org

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The absorption of infrared radiation corresponds to the vibrational transitions within the molecule.

Characterization of Ethynyl and Nitrile Vibrational Modesbenchchem.comescholarship.org

The IR spectrum of this compound is characterized by two prominent and sharp absorption bands corresponding to the ethynyl and nitrile groups.

The nitrile (C≡N) stretching vibration typically appears in the range of 2220–2240 cm⁻¹. This strong and sharp absorption is a hallmark of the nitrile functionality. spectroscopyonline.com The ethynyl (C≡C) stretching vibration is observed at a slightly lower frequency, generally between 2100 and 2120 cm⁻¹. The position of this band can be influenced by conjugation with the aromatic ring. Additionally, the terminal ethynyl C-H bond gives rise to a sharp stretching vibration around 3240-3300 cm⁻¹. rsc.orgresearchgate.net

Characteristic IR Absorption Frequencies for Ethynylbenzonitriles

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | 2220 - 2240 | Strong, Sharp |

| Ethynyl (C≡C) | Stretch | 2100 - 2120 | Moderate |

| Ethynyl (≡C-H) | Stretch | 3240 - 3300 | Sharp |

Data compiled from spectroscopic databases and literature. rsc.orgresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysisbenchchem.com

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives. It also provides valuable structural information through the analysis of fragmentation patterns.

In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion ([M]⁺•) and various fragment ions. The molecular ion peak for this compound is observed at a mass-to-charge ratio (m/z) of 127.14, corresponding to its molecular weight. sigmaaldrich.com

Common fragmentation pathways for aromatic nitriles involve the loss of small, stable molecules. For instance, a characteristic fragment is often observed corresponding to the loss of hydrogen cyanide (HCN), resulting in a peak at m/z 100. Other fragments may arise from the cleavage of the ethynyl group or the aromatic ring. The analysis of these fragmentation patterns can help to confirm the structure of the parent molecule and to identify unknown derivatives.

X-ray Diffraction Studies for Solid-State Structure Determinationbenchchem.comacs.org

X-ray diffraction on single crystals provides the most definitive structural information for molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Single Crystal X-ray Diffraction for Precise Bond Lengths and Angles

Single-crystal X-ray diffraction (SC-XRD) is a powerful non-destructive technique that yields precise information on the three-dimensional arrangement of atoms within a crystal. carleton.edu This method allows for the accurate determination of unit cell dimensions, bond lengths, bond angles, and site ordering. carleton.edu The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern, which is governed by Bragg's Law. carleton.edu

While a dedicated single-crystal X-ray structure for this compound itself is not readily found in the searched literature, extensive studies have been performed on its derivatives and coordination complexes, providing insight into its expected molecular geometry. For instance, analysis of metal-organic frameworks and complexes incorporating ethynylbenzonitrile ligands reveals key structural parameters.

In a related structure, a rhenium complex containing a derivative of o-ethynylbenzonitrile, the bond lengths and angles within the modified benzonitrile (B105546) moiety were precisely determined. rsc.org For example, the C≡N bond length is a critical parameter, as is the geometry of the ethynyl group (C≡C–H). In organometallic complexes, the coordination of the nitrile or ethynyl group to a metal center can induce slight changes in these parameters compared to the free ligand. A study on a rhenapyridinium complex formed from 2-ethynylbenzonitrile reported a C1–N1 bond length of 1.295(3) Å. rsc.org

The table below presents typical bond lengths and angles for key functional groups found in ethynylbenzonitrile derivatives as determined by SC-XRD in various studies. These values serve as a reliable reference for the expected geometry of this compound.

| Structural Feature | Bond/Angle | Typical Value (Å or °) | Context/Reference Compound |

| Nitrile Group | C≡N | ~1.14 Å | General value for organic nitriles |

| Nitrile Group | C–C≡N | ~180° | General value for organic nitriles |

| Ethynyl Group | C≡C | ~1.20 Å | General value for terminal alkynes |

| Ethynyl Group | C–C≡C | ~180° | General value for terminal alkynes |

| Benzene Ring | C–C (aromatic) | ~1.39 Å | Standard aromatic C-C bond |

| Benzene Ring | C–C–C (internal) | ~120° | Idealized sp² hybridization |

| Substituent Attachment | Ar–CN | ~1.45 Å | Attachment of nitrile to the ring |

| Substituent Attachment | Ar–C≡CH | ~1.43 Å | Attachment of ethynyl to the ring |

This table provides generalized data based on typical values for the functional groups present in this compound.

Powder X-ray Diffraction for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is an essential analytical technique used to characterize the crystalline nature of bulk materials. ethz.ch Unlike SC-XRD, which requires a single, well-ordered crystal, PXRD can be performed on a finely ground polycrystalline powder. ethz.chbnl.gov The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline phase or phases present in the sample. fao.org

PXRD is particularly valuable for:

Phase Identification: Comparing the experimental diffraction pattern to databases of known materials allows for the identification of the crystalline solid.

Purity Assessment: The presence of sharp peaks corresponding to a single crystalline phase indicates a pure sample, while additional peaks suggest the presence of impurities or different polymorphs.

Analysis of Crystalline Frameworks: In the study of metal-organic frameworks (MOFs), PXRD is used to confirm that the bulk material has the same structure as determined by single-crystal analysis. nih.gov For example, the structure of a porous coordination polymer, 1,3,5-Tris(4-ethynylbenzonitrile)benzene·AgO3SCF3, was investigated using X-ray powder diffraction to confirm the retention of its channel structure after guest removal. acs.org

Monitoring Solid-State Reactions: Mechanochemical synthesis, which involves grinding solid reagents, often yields microcrystalline powders. PXRD is the primary tool for characterizing the products of such solvent-free reactions. nih.gov

A typical PXRD analysis involves measuring the diffraction pattern over a specific range of 2θ angles and comparing the peak positions and intensities to a reference. For a synthesized batch of this compound, PXRD would be used to confirm that the bulk sample is a single crystalline phase and matches the expected pattern derived from single-crystal data or computational prediction.

Computational Chemistry in Spectroscopic Data Interpretation (e.g., DFT calculations)

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for interpreting and predicting spectroscopic data. acs.org DFT calculations can provide highly accurate predictions of molecular structures, vibrational frequencies, and electronic properties, which serve to complement and guide experimental findings. nih.gov

For this compound and its isomers, DFT calculations are used to:

Predict Molecular Geometry: By optimizing the molecular structure at a given level of theory (e.g., B3LYP with a basis set like 6-31+G*), researchers can obtain theoretical bond lengths and angles. acs.org These calculated values can be compared with experimental data from SC-XRD to validate the computational model.

Simulate Vibrational Spectra: DFT can calculate the harmonic vibrational frequencies corresponding to infrared (IR) and Raman spectra. researchgate.net This is crucial for assigning the experimentally observed vibrational bands to specific molecular motions, such as the C≡N stretch, the C≡C stretch, and various C–H bending modes. For instance, DFT calculations have been used to analyze the vibrational spectra of water complexes with related molecules like fluorophenylacetylenes. acs.org

Determine Spectroscopic Constants: High-level quantum chemical calculations can predict rotational constants with high precision (often better than 0.1% relative accuracy), which is essential for assigning complex rotational spectra obtained from microwave spectroscopy. rsc.org This approach was successfully used to investigate the three isomers of cyanoethynylbenzene. rsc.org

Investigate Reaction Mechanisms: DFT is employed to map out potential energy surfaces for chemical reactions, helping to elucidate plausible mechanisms. nih.gov This includes modeling transition states and intermediates in processes involving this compound.

The synergy between computational and experimental methods is powerful. For example, a study on the semihydrogenation of alkynes used DFT calculations to establish a plausible catalytic cycle that was consistent with experimental data, including deuterium (B1214612) labeling studies. nih.govacs.org Similarly, DFT calculations on metallapyridinium complexes derived from 2-ethynylbenzonitrile were used to analyze the aromaticity of the newly formed rings. rsc.org

The table below shows a conceptual comparison of experimental data with results that would be expected from DFT calculations for this compound.

| Parameter | Experimental Technique | Expected Experimental Value | Computational Method | Typical Calculated Value |

| C≡N Stretch Freq. | IR/Raman Spectroscopy | ~2230 cm⁻¹ | DFT (e.g., B3LYP/6-31G) | ~2235 cm⁻¹ (scaled) |

| C≡C Stretch Freq. | IR/Raman Spectroscopy | ~2110 cm⁻¹ | DFT (e.g., B3LYP/6-31G) | ~2115 cm⁻¹ (scaled) |

| Rotational Constants | Microwave Spectroscopy | A, B, C (MHz) | DFT Geometry Optimization | A, B, C (MHz) |

| Bond Length (C≡N) | SC-XRD | ~1.14 Å | DFT Geometry Optimization | ~1.15 Å |

| Bond Length (C≡C) | SC-XRD | ~1.20 Å | DFT Geometry Optimization | ~1.21 Å |

This table is illustrative, showing the type of correlation expected between experimental measurements and theoretical predictions.

Computational Chemistry and Theoretical Studies on 3 Ethynylbenzonitrile

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating organic molecules like 3-ethynylbenzonitrile. It offers a favorable balance between computational cost and accuracy for predicting a wide range of molecular properties.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. This involves the precise calculation of the geometries and energies of reactants, products, and the transient species that connect them.

Researchers utilize DFT to model reactions such as the hydroboration of terminal alkynes or the Lewis acid-assisted activation of the C-CN bond. digitellinc.comcsic.es In these studies, the geometries of all stationary points, including intermediates and transition states, are fully optimized. Transition states are identified by the presence of a single imaginary frequency in the Hessian matrix, which confirms they represent a saddle point on the energy landscape. csic.es For instance, in iron-catalyzed alkyne semihydrogenation, DFT calculations can establish the free energy profiles for both the activation of the precatalyst and the catalytic cycle itself, revealing the relative stabilities of all intermediates. nih.gov The energetics of these species provide crucial information about reaction feasibility, kinetics, and the height of activation barriers. digitellinc.comnih.gov

Table 1: Representative DFT Functionals and Basis Sets for Geometrical and Energetic Calculations

| Functional | Basis Set | Application | Reference |

|---|---|---|---|

| B3LYP | 6-31G** | Optimization of intermediates and transition states in rhodium-catalyzed alkyne hydroboration. | csic.es |

| B3LYP | 6-311+G(d,p) | Calculation of frontier molecular orbitals (HOMO/LUMO) and general properties. | researchgate.net |

| Not Specified | Not Specified | Calculation of energetics for intermediates and transition states in Ni-catalyzed C-CN bond activation. | digitellinc.com |

This table is generated based on methodologies described in the cited literature for similar compounds and reactions.

By characterizing intermediates and transition states, DFT calculations allow for the detailed elucidation of reaction mechanisms. For reactions involving the alkyne or nitrile functionalities of this compound, computational studies can distinguish between different possible pathways.

For example, DFT has been used to investigate the mechanism of the A³-coupling reaction, which involves an alkyne, an aldehyde, and an amine to form propargylamines. mdpi.com The proposed mechanism involves the formation of a metal acetylide intermediate, followed by its addition to an iminium ion. mdpi.com Similarly, in the transfer semihydrogenation of alkynes catalyzed by iron complexes, DFT calculations, combined with experimental data like deuterium (B1214612) labeling, provide a reasonable and detailed reaction mechanism. nih.gov These studies can map out the entire catalytic cycle, from precatalyst activation involving Si-H and O-H bond activations to the final product release. nih.gov DFT can also underpin the mechanisms of hydroelementation reactions, clarifying the influence of substituents and reaction conditions on the process selectivity. rsc.org

DFT and its time-dependent extension (TD-DFT) are widely used to predict various spectroscopic properties of molecules, which aids in the interpretation of experimental data. For this compound and its isomers, quantum chemical calculations have been used to support spectral assignments. rsc.org

Calculations can predict rotational constants with high accuracy (better than 0.1%), which is essential for analyzing microwave spectra and identifying molecules in environments like the interstellar medium. rsc.orgresearchgate.net Furthermore, DFT is employed to calculate vibrational frequencies (FT-IR), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). researchgate.net Hybrid functionals such as B3LYP, combined with appropriate basis sets like 6-31++G(d,p), have been shown to reproduce experimental spectral data with good correlation. researchgate.net For electronic properties, TD-DFT can calculate vertical excitation and fluorescence energies, providing insight into the optical characteristics of molecules. rsc.org This predictive power is crucial for designing molecules with specific photophysical properties. acs.org

Table 2: Computational Methods for Spectroscopic Property Prediction

| Spectroscopic Property | Computational Method | Typical Functional/Basis Set | Reference |

|---|---|---|---|

| Rotational Constants | DFT | "Lego brick" approach (specific composite method) | rsc.org |

| UV-Vis / Fluorescence | TD-DFT | CAM-B3LYP / 6-31+G(d,p) | rsc.org |

This table is generated based on methodologies described in the cited literature.

Molecular Dynamics Simulations

While DFT is excellent for studying static properties and single reaction steps, molecular dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, including their interactions with surrounding environments.

MD simulations are particularly valuable for understanding how this compound interacts with solvent molecules or organizes in the solid state. The methodology involves optimizing the molecular structure and deriving partial charges using quantum mechanical methods (like DFT), and then using a classical force field to simulate the movement of a large ensemble of molecules over time. nih.gov

These simulations can model the hydration of aromatic molecules, revealing the structure of solute-solvent complexes. acs.org For example, studies on the related 4-ethynylbenzonitrile (B1307882) have investigated its hydrogen bonding interactions with water molecules. acs.orgacs.orgacs.org In the solid state, computational methods related to MD, such as those used in crystal structure prediction, can determine how molecules pack together. iucr.org These simulations account for intermolecular forces and can help predict the most stable crystal polymorphs, which is crucial for materials science applications. iucr.org The simulations are typically run under specific thermodynamic ensembles, such as NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature), to mimic experimental conditions. nih.govuu.nl

Quantum Chemical Investigations of Electronic Structure

Quantum chemical calculations provide fundamental insights into the electronic structure of this compound, which governs its reactivity and physical properties. These investigations go beyond simple geometry and energy calculations to analyze electron distribution and orbital interactions.

Methods like Molecular Electron Density Theory (MEDT) use tools such as the Electron Localization Function (ELF) and Natural Population Analysis (NPA) to study the electronic structure of reagents and understand reaction mechanisms from an electronic perspective. mdpi.com Electronic structure calculations have been used to characterize the deprotonation reaction of cyanoethynylbenzene isomers. rsc.org For related organic semiconductor materials, DFT calculations are essential for gaining a better understanding of their electronic structure. researchgate.net These studies often focus on the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—as their energies and spatial distributions are key to understanding charge transfer processes and reactivity.

Analysis of Molecular Orbitals and Electron Density Distribution

The electronic behavior of this compound is governed by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to understanding the molecule's reactivity and its potential as a building block in larger functional materials.

Molecular Orbitals (HOMO & LUMO)

The HOMO and LUMO of this compound are primarily π-type orbitals, characteristic of conjugated aromatic systems.

HOMO: The Highest Occupied Molecular Orbital is typically composed of π-orbitals delocalized across the aromatic ring and the ethynyl (B1212043) group. The electron density of the HOMO is concentrated on the phenyl ring and the carbon-carbon triple bond of the ethynyl moiety. The energy of the HOMO is an indicator of the molecule's ability to donate electrons.

LUMO: The Lowest Unoccupied Molecular Orbital is a π* (antibonding) orbital. In this compound, the LUMO's electron density is distributed over the benzene (B151609) ring and is significantly influenced by the strongly electron-withdrawing nitrile group. The nitrile group helps to lower the energy of the LUMO, making the molecule a better electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's chemical reactivity and kinetic stability. rsc.orgutm.my A smaller gap generally suggests higher reactivity and easier electronic excitation. rsc.org Computational studies on related aromatic isomers show that the precise energy values and the gap are sensitive to the substitution pattern on the benzene ring.

| Parameter | Typical Calculated Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.5 to -7.5 | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |

| LUMO Energy | -1.0 to -2.0 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap (ΔE) | 4.5 to 6.5 | Energy difference between HOMO and LUMO; indicates chemical reactivity and the energy required for electronic excitation. rsc.org |

Note: The values in the table are representative and intended for illustrative purposes, based on typical DFT calculations for similar aromatic molecules. Actual values depend on the specific level of theory and basis set used in the calculation.

Electron Density Distribution

The electron density distribution describes the probability of finding an electron in a given region of the molecule and reveals the electrostatic nature of the compound. In this compound, the distribution is highly non-uniform due to the presence of the different functional groups.

The highly electronegative nitrogen atom in the nitrile group causes a significant polarization of the C≡N bond, leading to a region of high electron density (negative electrostatic potential) around the nitrogen atom.

Conversely, the carbon atom of the nitrile group and the adjacent ring carbon become relatively electron-deficient.

The π-system of the benzene ring and the ethynyl group constitute a larger, more delocalized region of electron density.

This charge distribution results in a significant molecular dipole moment. Quantum chemical calculations, such as those performed for the ethynylbenzonitrile isomers, provide detailed electrostatic potential maps that visualize these electron-rich and electron-deficient regions, which are key to predicting intermolecular interactions and the molecule's behavior in chemical reactions. rsc.org

Applications in Materials Science and Engineering

Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are classes of crystalline materials formed by the self-assembly of metal ions or clusters (nodes) with organic molecules (linkers). nih.govmdpi.com The ability to choose from a vast library of metal nodes and organic linkers allows for the design of materials with a wide range of structures, pore sizes, and chemical functionalities. researchgate.netresearchgate.net 3-Ethynylbenzonitrile and its derivatives serve as functional organic linkers in the synthesis of these extended networks. oup.comdb-thueringen.de The resulting frameworks can be one-, two-, or three-dimensional and are studied for applications in gas storage, separations, and catalysis. researchgate.netscribd.com

The rational design of organic linkers is fundamental to controlling the structure and properties of MOFs. This compound itself can be used as a ligand, but it is more commonly incorporated into larger, multitopic linkers to create robust, porous frameworks. The synthesis of these ligands often employs standard organic reactions, with the Sonogashira coupling being a prominent method. doi.org

For instance, this compound (referred to as HL2 in some literature) has been synthesized through a Sonogashira coupling reaction between 3-iodobenzonitrile (B1295488) and trimethylsilylacetylene (B32187), followed by a desilylation step using potassium carbonate in methanol. doi.org This molecule, possessing both a terminal ethynyl (B1212043) group and a cyano group, is designed to coordinate with metal ions, such as silver(I), to construct crystalline MOFs. doi.org

More complex, tritopic ligands have also been developed to create three-dimensional networks. An example is 1,3,5-tris(this compound)benzene (TEBB), which acts as a triangular building block, connecting multiple metal centers to extend the framework in three dimensions. oup.comdb-thueringen.de The synthesis of such multitopic ligands allows for precise control over the geometry and connectivity of the resulting coordination polymer.

Table 1: Selected Ligands Derived from this compound for MOF Synthesis

| Ligand Name | Abbreviation | Role in MOF Construction | Synthesis Highlight |

|---|---|---|---|

| This compound | HL2 | Ditopic linker for 1D or 2D coordination polymers. doi.org | Synthesized via Sonogashira coupling and desilylation. doi.org |

This table is generated based on data from the text.

A key feature of MOFs is their permanent porosity, which can be tuned by the judicious selection of organic linkers and metal nodes. researchgate.netresearchgate.net The use of rigid and extended linkers, such as those derived from this compound, can lead to the formation of MOFs with large internal pores and high surface areas. researchgate.net

For example, a close isomer, 1,3,5-tris(4-ethynylbenzonitrile)benzene, when reacted with silver triflate, forms a porous solid with large channels measuring 15 Å × 22 Å. acs.org Similarly, the even more extended linker 1,3,5-Tris(4-(4-ethynylbenzonitrile)phenyl)benzene yields MOFs with pseudohexagonal channels with diameters as large as 25 Å. researchgate.netresearchgate.net These examples demonstrate the principle that the length and geometry of the ethynylbenzonitrile-based linker directly influence the pore dimensions of the final material. The resulting porous structures are crucial for applications involving the storage and separation of guest molecules.

The porous nature of MOFs allows them to act as hosts for various guest molecules. The interactions between the host framework and guest molecules are critical for applications like molecular separation and sensing. nih.gov MOFs constructed from ethynylbenzonitrile-based linkers have demonstrated interesting sorption and guest exchange capabilities.

A MOF synthesized from the related ligand 1,3,5-tris(4-ethynylbenzonitrile)benzene and silver triflate exhibits selective sorption properties. researchgate.netacs.org After removal of the initial guest molecules (a process that creates an "apohost"), the framework selectively absorbs aromatic molecules like toluene (B28343) from the vapor phase but excludes aliphatic molecules. acs.org The same framework can accommodate two to three molecules of guests like toluene or benzyl (B1604629) alcohol per linker molecule in solution. acs.org Furthermore, a glassy state of a MOF derived from 1,3,5-tris(4-ethynylbenzonitrile)benzene showed a strong affinity for benzene (B151609) and water vapors and a small uptake of carbon dioxide. rsc.org The ability to exchange guests without losing the crystalline structure is a hallmark of robust MOFs and has been demonstrated in these systems. acs.orgrsc.org

Table 2: Guest Sorption Data for a Related MOF (benzene·1,3,5-tris(4-ethynylbenzonitrile)·AgOTf)

| Guest Molecule | Sorption Capacity (guests per linker) | Selectivity |

|---|---|---|

| Aromatic Molecules | 1.5 - 4 | Selective uptake over aliphatic molecules. acs.org |

| Aliphatic Molecules | Not absorbed | Selectively excluded from the vapor phase. acs.org |

| Toluene (in solution) | ~2-3 | Accommodated within the host framework. acs.org |

This table is generated based on data from the text for a closely related isomer.

For practical applications, the thermal and chemical stability of a MOF is paramount. wiley-vch.de Stability is influenced by factors such as the strength of the metal-ligand coordination bond, the connectivity of the framework, and the hydrophobicity of the pores. engineering.org.cnresearchgate.net High-valent metal ions like Zr(IV) and Cr(III) generally form more robust MOFs compared to low-valent ions. wiley-vch.deengineering.org.cn

MOFs incorporating ethynylbenzonitrile-based ligands have been studied for their thermal properties. A two-dimensional layered structure of [Ag(1,3,5-tris(this compound)benzene)(CF3SO3)] was reported to melt at 169°C after guest removal. kyoto-u.ac.jp In another example involving a related isomer, a three-dimensional framework, [Ag(1,3,5-tris(4-ethynylbenzonitrile)benzene)(CF3SO3)], showed a crystal melting point of 271 °C in its guest-free state, subsequently forming a glass upon cooling. rsc.org The ability of some of these coordination polymers to form glasses and liquids upon melting is an emerging area of research. kyoto-u.ac.jpustc.edu.cn The decomposition of MOFs at higher temperatures can also be a route to creating other useful materials, such as nanoporous carbons. rsc.org

When synthesizing MOFs with very long organic linkers to achieve large pores, a phenomenon called interpenetration often occurs. acs.orgnih.gov This is where two or more identical, independent frameworks grow through one another, which significantly reduces the accessible pore volume. nih.govrsc.org Controlling interpenetration is a key synthetic challenge.

Several strategies have been developed to mitigate interpenetration. One approach involves using linkers with bulky "spatial protecting groups" that physically hinder the formation of a second network during synthesis. acs.org Other methods include using liquid-phase epitaxy for layer-by-layer growth, which can suppress the formation of the second framework, and controlling the conformation and rigidity of the linker. nih.govrsc.org The concentration of reactants and reaction temperature can also influence the degree of interpenetration. ustc.edu.cn For example, a MOF constructed from 1,3,5-tris(4-ethynylbenzonitrile)benzene was found to form an interpenetrated 3D network, highlighting the tendency of these extended linkers to produce such structures. rsc.org

The uniform, porous, and highly functionalizable nature of MOFs makes them excellent candidates for heterogeneous catalysis. nih.govresearchgate.net Catalytic activity can arise from the metal nodes, the organic linkers, or guest species encapsulated within the pores. researchgate.net MOFs can act as catalysts for a variety of organic transformations, including oxidations, condensations, and coupling reactions. researchgate.net

While specific catalytic applications for MOFs made directly from this compound are not extensively detailed, the functional groups of the linker offer significant potential. The nitrile and alkyne groups can be post-synthetically modified to introduce catalytically active sites. escholarship.org Moreover, the metal nodes within the framework can serve as Lewis acid sites. nih.gov MOFs can also be used as precursors to derive other catalytic materials. rsc.org For example, pyrolysis of MOFs can yield highly dispersed metal nanoparticles or single atoms supported on a porous carbon matrix, which are often highly active catalysts for applications in energy conversion and green chemistry. rsc.orgmdpi.com

Amorphous MOFs, MOF Liquids, and MOF Glasses

While the field of metal-organic frameworks (MOFs) has traditionally focused on crystalline materials, there is growing interest in non-crystalline MOFs, including amorphous MOFs, MOF liquids, and MOF glasses. These materials can offer unique properties such as improved processability, fast ion transport, and the absence of grain boundaries. osti.gov The design of MOFs capable of forming these non-crystalline states often involves ligands that can introduce structural flexibility or frustrate crystallization.

Although direct studies on this compound in this specific context are limited, research on related multitopic nitrile ligands provides insight into its potential. For instance, a three-dimensional MOF constructed from silver triflate and the tripodal nitrile ligand 1,3,5-tris(4-ethynylbenzonitrile)benzene has been shown to exhibit crystal melting and vitrification. The guest-free form of this MOF melts at 271 °C, and the resulting liquid can be cooled to form a glassy state. tandfonline.com This transformation from a crystalline to an amorphous glass was also achievable through mechanical grinding. tandfonline.com

Another related two-dimensional layered structure, [Ag(1,3,5-tris(this compound)benzene)(CF3SO3)], melts at 169 °C. researchgate.net The labile nature of the coordination bond between the nitrile group and the metal ion is considered a key factor in enabling the melting and vitrification of these frameworks. tandfonline.com These findings suggest that the incorporation of the ethynylbenzonitrile moiety into MOF structures can lead to materials with accessible liquid and glass phases.

| Compound/Ligand | Metal Ion | Melting Temperature (°C) | Resulting State |

| 1,3,5-tris(4-ethynylbenzonitrile)benzene | Ag⁺ | 271 | MOF Liquid/Glass |

| 1,3,5-tris(this compound)benzene | Ag⁺ | 169 | MOF Liquid |

Conjugated Polymers and High-Performance Polymers

The ethynyl group of this compound is a key functional group for polymerization, leading to the formation of conjugated polymers with interesting electronic and physical properties.

Polymerization of Ethynylbenzonitrile Derivatives

The polymerization of phenylacetylene (B144264) and its derivatives is a well-established method for producing conjugated polymers. rsc.org Various transition metal catalysts, particularly those based on rhodium and palladium, are effective in promoting this type of polymerization. tandfonline.comrsc.org Rhodium(I) catalysts, for example, are known for their high tolerance to polar functional groups and can produce highly stereoregular polymers with a cis-transoidal configuration. rsc.org This stereoregularity can lead to the formation of helical polymer chains. tandfonline.com

While specific studies on the polymerization of this compound are not extensively detailed in the literature, the general principles of phenylacetylene polymerization can be applied. The presence of the nitrile group, a polar functionality, suggests that catalyst systems tolerant to such groups, like certain rhodium complexes, would be suitable for the polymerization of this compound. researchgate.net The polymerization would proceed via the opening of the carbon-carbon triple bond to form a polyene backbone with pending 3-cyanophenyl groups.

Structure-Property Relationships in Poly(ethynylbenzonitrile) and Copolymers

The properties of poly(phenylacetylene)s are highly dependent on their molecular structure, including the nature of the substituents on the phenyl ring, the stereochemistry of the polymer backbone (cis vs. trans), and the polymer's molecular weight. The introduction of functional groups onto the phenyl ring allows for the tuning of the polymer's properties. rsc.org

For a hypothetical poly(this compound), the nitrile groups would introduce significant polarity to the polymer chain. This is expected to influence its solubility, thermal properties, and electronic characteristics. The polar nitrile groups could lead to stronger intermolecular interactions, potentially affecting the polymer's morphology and processability. In copolymers, the incorporation of this compound units could be used to systematically vary the dielectric properties and to enhance interactions with polar solvents or other materials. The conjugated backbone, a characteristic of all polyphenylacetylenes, would impart semiconductor properties, with the potential for applications in organic electronics. researchgate.net The helical structure often observed in substituted poly(phenylacetylene)s could also lead to chiroptical properties if a suitable chiral catalyst is used for polymerization. tandfonline.com

End-Capped Oligomers in Polymer Synthesis

The ethynyl group is a versatile functionality for the end-capping of oligomers. Ethynyl-terminated oligomers are precursors to thermosetting resins. nasa.govnasa.gov Upon heating, the terminal ethynyl groups can undergo complex reactions, leading to cross-linking and chain extension without the evolution of volatile byproducts. nasa.govmdpi.com This curing process results in a highly cross-linked, rigid network structure, which significantly enhances the thermal stability, solvent resistance, and mechanical properties of the final polymer. mdpi.com

Phenylethynyl-terminated imide (PETI) oligomers are a well-studied class of high-performance polymers used in aerospace applications. mdpi.com The phenylethynyl end-cap allows for the processing of the oligomers at lower temperatures due to their lower melt viscosity, followed by a thermal cure to achieve the desired high-performance characteristics. mdpi.com By analogy, this compound can be envisioned as an end-capping agent for various oligomers, such as polyimides, polyesters, or polyethers. The introduction of a this compound end-cap would provide a reactive site for thermal curing. The presence of the nitrile group could further modify the properties of the resulting thermoset, for instance, by increasing its polarity and potentially its adhesion to certain substrates. The general strategy involves reacting a hydroxy- or amine-terminated oligomer with a derivative of this compound, such as an acid chloride, to form the end-capped oligomer. nasa.gov

Covalent Organic Frameworks (COFs)

Covalent organic frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas. The ability to functionalize these materials is key to tailoring their properties for specific applications.

Post-Synthetic Modification (PSM) of COFs using Ethynylbenzonitrile

Post-synthetic modification (PSM) is a powerful strategy for introducing new functionalities into a pre-existing COF structure. ntu.edu.sg One such PSM technique involves the transformation of the linkages within the COF. For imine-linked COFs, which are common but can sometimes suffer from limited chemical stability, the Povarov reaction (an aza-Diels-Alder reaction) offers a route to convert the imine linkages into more robust quinoline (B57606) rings. ntu.edu.sgescholarship.org

This reaction involves the treatment of an imine-linked COF with an alkyne in the presence of a Lewis acid catalyst. Research has demonstrated that arylalkynes with various functional groups can be successfully incorporated into COF structures via this method. escholarship.org Specifically, an imine-based COF (COF-2) was modified using different substituted arylacetylenes, including one bearing a nitrile group (4-ethynylbenzonitrile), to introduce new functionalities onto the COF's pore walls. escholarship.org This process converts the original imine linkages into quinoline linkages, thereby enhancing the chemical stability of the framework. The successful incorporation of the nitrile functionality was confirmed by spectroscopic methods. escholarship.org

This demonstrates the utility of ethynylbenzonitrile derivatives as reagents in the PSM of COFs, allowing for the introduction of polar nitrile groups which can alter the surface properties and potential applications of the framework material in areas such as selective adsorption or catalysis.

| Original COF | Modifying Reagent | Resulting Linkage | Introduced Functionality | Degree of Functionalization (%) |

| Imine-linked COF-2 | 4-Ethynylbenzonitrile (B1307882) | Quinoline | Nitrile (-CN) | 29 |

Modulation of π-Conjugation and Electronic Properties in COFs

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with ordered structures and tunable properties. The incorporation of ethynylbenzonitrile moieties into COF structures allows for precise control over their electronic characteristics.

This strategic modification effectively tunes the band gap and charge transport properties of the COF, which is critical for applications in electronics and photocatalysis. rsc.org Studies have shown that such modifications can lead to a positive correlation between the degree of functionalization and performance enhancements. nih.gov

Applications in Photocatalysis (e.g., Hydrogen Production)

The tailored electronic properties of COFs containing ethynylbenzonitrile derivatives have led to significant advancements in photocatalysis. The ability to engineer the band structure and improve charge separation is crucial for efficient photocatalytic processes, such as hydrogen production from water.

A quinoline-based COF, named Qu-CN, was synthesized by modifying an imine COF with 4-ethynylbenzonitrile. rsc.org This material demonstrated exceptional performance in photocatalytic hydrogen evolution (PHE) under visible light irradiation (λ ≥ 420 nm). rsc.org The Qu-CN framework achieved an outstanding and stable hydrogen production rate of up to 245.17 mmol g⁻¹ h⁻¹. rsc.org

Experimental and computational results revealed that the enhanced photocatalytic activity is a direct result of the structural modification. rsc.org The conversion to a quinoline-linked framework resulted in a lower band gap and significantly improved separation of photogenerated electrons and holes. rsc.org This efficient charge separation minimizes recombination, thereby boosting both the kinetics and thermodynamics of the catalytic cycle. rsc.org This research highlights how enhancing π-conjugation and tuning the local electronic environment through moieties like ethynylbenzonitrile provides a powerful and effective approach for developing new, highly efficient photocatalysts. rsc.org

Table 1: Photocatalytic Hydrogen Evolution Performance of a Modified COF

| Photocatalyst | Modifying Agent | Linkage Type | Max. Hydrogen Production Rate (mmol g⁻¹ h⁻¹) | Light Source |

|---|---|---|---|---|

| ImTF–PD | None | Imine | - | Visible (λ ≥ 420 nm) |

| Qu-CN | 4-Ethynylbenzonitrile | Quinoline | 245.17 | Visible (λ ≥ 420 nm) |

Data sourced from Polymer Chemistry (RSC Publishing). rsc.org

Supramolecular Chemistry

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. The distinct functional groups of this compound—the nitrile for coordination and the ethynyl and phenyl groups for π-interactions—make it an excellent candidate for designing complex supramolecular architectures.

Coordination-driven self-assembly is a powerful technique for constructing discrete and polymeric supramolecular structures. ntu.edu.twnih.gov In this approach, metal ions act as nodes, and organic ligands, such as derivatives of this compound, serve as linkers, spontaneously forming thermodynamically stable products. nih.gov

Researchers have successfully used tripodal ligands like 1,3,5-tris(this compound)benzene and 1,3,5-tris(4-ethynylbenzonitrile)benzene (pL2) to self-assemble with silver(I) ions (Ag⁺). ntu.edu.twrsc.org For example, the reaction of pL2 with silver trifluoromethanesulfonate (B1224126) (AgCF₃SO₃ or AgOTf) results in a three-dimensional coordination polymer, [Ag(pL2)(CF₃SO₃)]·2C₆H₆. rsc.org In this structure, each Ag⁺ ion is coordinated by three nitrile groups from three different ligands and one triflate anion, creating a distorted trigonal pyramidal geometry. rsc.org Similarly, the self-assembly of 1,3,5-tris(this compound)benzene with Ag(I) can form 2D extended structures reminiscent of novel frameworks. ntu.edu.tw These coordination events lead to the formation of robust, porous networks with large, well-defined channels. ntu.edu.twacs.org

The porous structures formed by the self-assembly of ethynylbenzonitrile-based ligands are ideal for applications in host-guest chemistry and molecular recognition. These frameworks can selectively encapsulate smaller molecules (guests) within their cavities.

A notable example is the coordination compound formed from 1,3,5-tris(4-ethynylbenzonitrile)benzene and silver triflate, which creates a crystalline host with channels approximately 15 Å × 22 Å in size. acs.org This material demonstrates remarkable properties, including the ability to have guest molecules removed and exchanged without compromising the integrity of the host framework. acs.org

This host system exhibits distinct selectivity. From the vapor phase, it preferentially absorbs aromatic molecules while excluding aliphatic ones. acs.org In solution, it can accommodate various guests, including toluene, undecane, and benzyl alcohol, typically with a host-to-guest ratio of one framework molecule to two or three guest molecules. acs.org This selective binding, governed by principles of size, shape, and chemical complementarity, is a cornerstone of molecular recognition. mdpi.com

Table 2: Guest Accommodation in a 1,3,5-Tris(4-ethynylbenzonitrile)benzene·AgOTf Host

| Guest Molecule | Phase | Guest Molecules per Host Molecule |

|---|---|---|

| Aromatic Molecules | Vapor | 1.5 - 4 |

| Aliphatic Molecules | Vapor | Not Absorbed |

| Toluene | Solution | 2 - 3 |